molecular formula C8H17NO B15344115 (1S,2S)-2-(aminomethyl)cycloheptan-1-ol

(1S,2S)-2-(aminomethyl)cycloheptan-1-ol

Cat. No.: B15344115
M. Wt: 143.23 g/mol
InChI Key: DEEDWZHOSLMVCD-YUMQZZPRSA-N
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Description

(1S,2S)-2-(Aminomethyl)cycloheptan-1-ol is a chiral cycloheptanol derivative featuring a seven-membered carbocyclic ring substituted with an aminomethyl group at the 2-position and a hydroxyl group at the 1-position. Its stereochemistry is defined by the (1S,2S) configuration, which imparts distinct spatial and electronic properties.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1S,2S)-2-(aminomethyl)cycloheptan-1-ol

InChI

InChI=1S/C8H17NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m0/s1

InChI Key

DEEDWZHOSLMVCD-YUMQZZPRSA-N

Isomeric SMILES

C1CC[C@H]([C@H](CC1)O)CN

Canonical SMILES

C1CCC(C(CC1)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Aminomethylcycloheptanol hydrochloride typically involves the reaction of cycloheptanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of cis-2-Aminomethylcycloheptanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-2-Aminomethylcycloheptanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-2-Aminomethylcycloheptanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-Aminomethylcycloheptanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound is compared below with analogs differing in ring size, substituents, stereochemistry, and functional groups. Key examples include cyclopentanol, cyclohexanol, and cyclopropane derivatives.

Table 1: Structural Comparison of (1S,2S)-2-(Aminomethyl)cycloheptan-1-ol and Analogs
Compound Name Ring Size Substituents Stereochemistry Key Properties/Applications References
This compound 7-membered -OH (1-position), -CH₂NH₂ (2) (1S,2S) Moderate ring strain; potential CNS drug candidate N/A
(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol 5-membered -OH (1), -CH₂NH₂ (2) (1S,2R) High ring strain; limited stability
(1R,2S)-2-(Aminomethyl)cyclohexan-1-ol hydrochloride 6-membered -OH (1), -CH₂NH₂·HCl (2) (1R,2S) Improved solubility (salt form); used in pharmaceuticals
Milnacipran (Z(±)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide) 3-membered -CONEt₂, -Ph, -CH₂NH₂ (1S,2R)/(1R,2S) SNRI antidepressant; enantiomer ratio >95:5 reduces cardiovascular risk
(1S,2R)-2-(Methylamino)cyclopentan-1-ol 5-membered -OH (1), -CH₂NHCH₃ (2) (1S,2R) Secondary amine; altered basicity (pKa ~15.02)

Physicochemical and Pharmacological Differences

a) Ring Size and Strain
  • Cycloheptanol vs. Cyclopentanol/Cyclohexanol: The seven-membered ring in the target compound reduces torsional strain compared to cyclopentanol derivatives (high strain due to planar geometry) but retains more conformational flexibility than cyclohexanol (chair conformation dominance) . This balance may enhance metabolic stability in drug design.
  • Cyclopropane Derivatives: Milnacipran’s cyclopropane ring introduces extreme angle strain, which is mitigated by aromatic substituents (e.g., phenyl group). This strain influences binding to serotonin/norepinephrine transporters .
b) Functional Group Modifications
  • Aminomethyl vs. Methylamino: Replacing the primary amine (-CH₂NH₂) with a secondary amine (-CH₂NHCH₃) reduces hydrogen-bonding capacity and increases lipophilicity, as seen in (1S,2R)-2-(methylamino)cyclopentan-1-ol (pKa ~15.02) .
  • Salt Forms: Hydrochloride salts (e.g., (1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride) enhance aqueous solubility, critical for oral bioavailability .
c) Stereochemical Impact
  • The (1S,2S) configuration of the target compound creates a spatial arrangement distinct from (1S,2R) or (1R,2S) diastereomers. For example, milnacipran’s (1S,2R):(1R,2S) enantiomer ratio >95:5 minimizes cardiovascular side effects, underscoring the importance of stereochemical purity .

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